2-Aminopurine riboside
CAS No.: 4546-54-7
Cat. No.: VC20752233
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4546-54-7 |
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Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | (2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1 |
Standard InChI Key | JVOJULURLCZUDE-AZRUVXNYSA-N |
Isomeric SMILES | C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
2-Aminopurine riboside is a purine nucleoside that plays a significant role in biochemical research, particularly in studies involving nucleic acids. It is recognized for its structural similarity to adenine and is often used as a fluorescent probe to study nucleic acid dynamics due to its unique photophysical properties.
Molecular Formula and Weight
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Molecular Formula: C
H
N
O -
Molecular Weight: 267.24 g/mol
Structural Representation
The structure of 2-Aminopurine riboside can be represented as follows:
Structure Type | Representation |
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2D Structure | 2D Structure |
3D Conformer | 3D Conformer |
Identifiers
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CAS Number: 4546-54-7
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InChIKey: JVOJULURLCZUDE-UHFFFAOYSA-N
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SMILES Notation: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Role in Nucleic Acid Research
2-Aminopurine riboside is widely used as a fluorescent analog of adenine in RNA and DNA studies. Its fluorescence properties allow researchers to investigate local conformational dynamics within nucleic acids, providing insights into the structural behavior of RNA and DNA under various conditions.
Fluorescence Studies
Research has demonstrated that the fluorescence of 2-Aminopurine riboside is sensitive to its local environment, making it an excellent tool for studying nucleotide interactions and conformational changes:
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Fluorescence Quenching: Studies have shown that the fluorescence of 2-Aminopurine riboside can be quenched by nearby nucleobases, which helps in understanding the stacking dynamics and interactions within nucleic acid structures .
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Tautomerism Investigations: The presence of the ribose moiety affects the tautomeric forms of 2-Aminopurine, influencing its fluorescence characteristics. This property has been exploited to study tautomerism in various solvent environments .
Key Studies and Results
Several key studies have contributed to the understanding of 2-Aminopurine riboside's properties:
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A study published in Nature highlighted the use of 2-Aminopurine riboside in probing RNA secondary structures, revealing how local RNA environments affect its accessibility and fluorescence .
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Another investigation focused on the fluorescence decay characteristics of 2-Aminopurine riboside, demonstrating that it can be fitted with a single common fluorescence lifetime across different solvents, indicating its stability under varying conditions .
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